M-cadherin is a member of the cadherin family, which are calcium-dependent cell adhesion molecules. It plays a critical role in the development and differentiation of skeletal muscle cells. M-cadherin is primarily expressed in skeletal muscle tissues and is involved in the processes of myogenesis and muscle regeneration. Its expression is tightly regulated during embryonic development and can be reactivated in response to muscle injury, indicating its importance in muscle cell adhesion and signaling pathways .
M-cadherin is encoded by the Cdh15 gene located on chromosome 16 in mice, and it has been identified in various species, including humans. The gene's expression is notably restricted to skeletal muscle and specific regions of the central nervous system, such as the cerebellum . Research indicates that M-cadherin mRNA is highly specific to developing skeletal muscle and is transiently expressed during muscle regeneration .
M-cadherin belongs to the cadherin superfamily, which includes several types of cadherins such as E-cadherin, N-cadherin, and R-cadherin. Each cadherin type has distinct tissue distributions and functions. M-cadherin specifically associates with myogenic cells, playing a pivotal role in their differentiation and fusion during muscle formation .
M-cadherin can be synthesized using various molecular biology techniques. The common methods include:
The synthesis process typically involves:
M-cadherin consists of five extracellular cadherin repeats, a single transmembrane domain, and a cytoplasmic domain that interacts with catenins, which link cadherins to the actin cytoskeleton. This structure facilitates homophilic interactions between adjacent cells, essential for maintaining tissue integrity during muscle development .
M-cadherin participates in several biochemical interactions:
The binding affinity and specificity can be analyzed using techniques such as:
M-cadherin facilitates skeletal muscle differentiation through several mechanisms:
Research has shown that the expression of M-cadherin increases significantly during myoblast differentiation, correlating with enhanced fusion capacity .
Studies have demonstrated that alterations in M-cadherin expression can impact muscle regeneration processes significantly, highlighting its role as a biomarker for muscle health .
M-cadherin has several applications in scientific research:
The CDH15 gene encodes M-cadherin, a member of the classical type I cadherin superfamily. In humans, CDH15 maps to chromosome 16q24.1-qter, positioned near the E-cadherin (CDH1) locus. The mouse ortholog resides on chromosome 8, demonstrating conserved synteny between species [9]. The gene spans approximately 30 kb and comprises 14 exons, with exon-intron boundaries precisely demarcating functional domains of the mature protein. Exon 1 encodes the signal peptide and prodomain, while exons 2–5 correspond to extracellular cadherin (EC) repeats 1–4. The transmembrane domain is encoded by exon 10, and the cytoplasmic domain by exons 11–14 [5] [9].
Genomic analyses reveal that CDH15 expression is tightly regulated during development. Its promoter contains myogenic regulatory elements (e.g., E-boxes) bound by transcription factors such as MyoD and myogenin, driving its selective expression in skeletal muscle precursors and satellite cells [1]. Balanced chromosomal translocations disrupting CDH15 (e.g., t(11;16)(q24.2;q24)) are associated with intellectual disability, underscoring its neurodevelopmental significance beyond myogenesis [5]. Knockout mouse models, however, show viable animals without overt muscle defects, suggesting compensatory roles by N-cadherin or other cadherins in myogenesis [8].
Table 1: Genomic and Functional Features of CDH15
Feature | Human | Mouse | Functional Implication |
---|---|---|---|
Chromosomal Location | 16q24.1-qter | Chromosome 8 | Conserved synteny with CDH1 |
Exon Count | 14 | 14 | Domain-specific exon organization |
Transcript Size | ~3.5 kb | ~3.4 kb | Encodes 814-aa protein (human) |
Myogenic Regulatory Sites | E-boxes | E-boxes | MyoD/myogenin-dependent transcription |
Pathogenic Variants | Missense mutations | Null alleles | Intellectual disability (human); viable (mouse) |
M-cadherin is synthesized as an 814-amino-acid precursor in humans (molecular weight: ~89 kDa), post-translationally cleaved to a mature 754-residue glycoprotein (MW: ~82 kDa) [6]. Its domain architecture follows the classical cadherin blueprint:
Table 2: Structural Domains of M-Cadherin and Their Functions
Domain | Residues (Human) | Key Features | Functional Role |
---|---|---|---|
Signal Peptide | 1–21 | Cleaved during maturation | ER targeting |
Prodomain | 22–60 | Furin-cleavage site (RXXR) | Inhibits premature adhesion |
EC1 | 61–170 | HAV motif; Trp2; Ca²⁺-binding residues | Homophilic binding specificity |
EC2–EC4 | 171–490 | Ca²⁺-binding linkers; glycosylation sites | Domain rigidity; interdomain stability |
EC5 | 491–550 | Membrane-proximal repeat | Modulates adhesion strength |
Transmembrane | 551–571 | Hydrophobic α-helix | Membrane anchorage |
Cytoplasmic | 572–814 | p120/β-catenin binding sites | Cytoskeletal linkage; signaling |
M-cadherin mediates cell adhesion via Ca²⁺-dependent homophilic trans-interactions between EC1 domains on opposing cells. Structural studies reveal two key binding conformations:
Ca²⁺ ions bind cooperatively to acidic pockets between EC repeats (Kd: 30–360 μM), inducing conformational rigidity essential for adhesion. Chelating extracellular Ca²⁺ triggers rapid (τ = 1.17 s⁻¹) partial dissociation of trans-dimers, as visualized by live-cell FRET assays [3]. Mutating Trp2 to alanine (W2A) destabilizes strand-swapping, reducing aggregation and accelerating Ca²⁺-sensitive dissociation (τ = 0.86 s⁻¹) [3]. In myogenesis, M-cadherin-specific antagonistic peptides blocking EC1 inhibit myoblast fusion without impairing biochemical differentiation, confirming its adhesive specificity [1].
M-cadherin activity is modulated by several post-translational modifications (PTMs):
These PTMs enable rapid responses to environmental cues. For example, satellite cell activation upregulates M-cadherin expression, while its O-GlcNAcylation under stress accelerates apoptosis by inhibiting membrane localization [4] [8].
Table 3: Regulatory Post-Translational Modifications of M-Cadherin
PTM Type | Modification Site | Enzyme/Trigger | Functional Consequence |
---|---|---|---|
Prodomain Cleavage | Arg⁶⁰↓Ala⁶¹ | Furin/PACE4 | Maturation; adhesive competence |
N-Glycosylation | EC2–EC4 (Asn residues) | Golgi glycosyltransferases | Modulates binding affinity; stability |
O-GlcNAcylation | Cytoplasmic domain | OGT (induced by ER stress) | ER retention; blocks PIPKIγ binding |
Phosphorylation | Ser/Thr (cytoplasmic) | Src kinases | Alters catenin affinity; endocytosis |
Ubiquitination | Lys residues | E3 ubiquitin ligases | Endosomal sorting; degradation |
Compound Names Mentioned:
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